molecular formula C15H17NO4 B5859385 2-((3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy)-N,N-dimethylacetamide

2-((3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy)-N,N-dimethylacetamide

Cat. No.: B5859385
M. Wt: 275.30 g/mol
InChI Key: KADHWZBHHXWDKY-UHFFFAOYSA-N
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Description

This compound features a 3,4-dimethyl-substituted coumarin core (2-oxo-2H-chromene) linked via an ether-oxygen to an N,N-dimethylacetamide group. Its structural uniqueness lies in the combination of these substituents, which differentiate it from other coumarin derivatives .

Properties

IUPAC Name

2-(3,4-dimethyl-2-oxochromen-7-yl)oxy-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-9-10(2)15(18)20-13-7-11(5-6-12(9)13)19-8-14(17)16(3)4/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADHWZBHHXWDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy)-N,N-dimethylacetamide typically involves the following steps:

    Starting Material: The synthesis begins with 3,4-dimethyl-2-oxo-2H-chromen-7-ol.

    O-Alkylation: The hydroxyl group of the chromen-2-one derivative is alkylated using N,N-dimethylacetamide in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chromen-2-one core to chroman derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Chroman derivatives.

    Substitution: Various substituted chromen-2-one derivatives.

Scientific Research Applications

2-((3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy)-N,N-dimethylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Below is a comparative analysis of structurally related compounds, highlighting substituent variations, molecular properties, and functional implications:

Compound Name / Source Evidence Key Substituents Molecular Weight Functional Groups Notable Properties/Applications
Target Compound (3,4-dimethyl-2-oxo-2H-chromen-7-yl derivative) 3,4-dimethylcoumarin, N,N-dimethylacetamide ~335.79 (estimated) Ether, acetamide Enhanced lipophilicity; potential use in drug design for CNS or anticancer applications
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide () 4-methylcoumarin, nitrobenzylidene hydrazide Not explicitly stated Hydrazide, nitro Higher polarity due to hydrazide and nitro groups; likely lower bioavailability compared to target compound
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide () 4-methylcoumarin, chloro-phenylacetamide Not explicitly stated Chloro, phenylacetamide Chlorine and phenyl groups may enhance tubulin-binding activity; structural rigidity due to aromatic ring
2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide () 6-chloro-3,4-dimethylcoumarin, sulfone-containing acetamide 399.8 Chloro, sulfone Sulfone group increases polarity; potential for improved solubility but reduced blood-brain barrier penetration
N-(3-Chloro-4-methoxyphenyl)-2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetamide () 3,4-dimethylcoumarin, chloro-methoxyphenylacetamide 387.81 Chloro, methoxy, acetamide Methoxy group enhances electron-donating effects; possible antimicrobial or anticancer applications

Biological Activity

The compound 2-((3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy)-N,N-dimethylacetamide , also referred to by its CAS number 35679-93-7, exhibits notable biological activities that merit detailed exploration. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C13H12O5C_{13}H_{12}O_{5}, with a molecular weight of approximately 248.23 g/mol. It is characterized by a chromene structure, which is known for its biological significance. The compound's physical properties include:

PropertyValue
Molecular Weight248.23 g/mol
Density1.318 g/cm³
Boiling Point457.9°C at 760 mmHg
Flash Point178.8°C

Antioxidant Properties

Research indicates that compounds with chromene structures, such as this one, often exhibit antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative damage. A study highlighted the potential of chromene derivatives in reducing oxidative stress markers in vitro, suggesting that this compound could be beneficial in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are key players in inflammatory responses. This suggests a potential application in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties against various pathogens. The mechanism appears to involve disruption of microbial cell membranes, leading to cell death. This activity was assessed through minimum inhibitory concentration (MIC) tests against bacterial strains.

Potential Anti-thyroid Activity

A significant area of research involves the compound's interaction with iodine, which may inhibit thyroid hormone biosynthesis. This was evaluated using spectroscopic methods that confirmed the formation of charge-transfer complexes with iodine, indicating potential as an anti-thyroid agent . The implications for conditions such as hyperthyroidism warrant further investigation.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study conducted on human cell lines demonstrated that the compound significantly reduced inflammatory markers when exposed to lipopolysaccharide (LPS), a common inducer of inflammation .
  • Antimicrobial Testing :
    • In a controlled experiment, the compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics .
  • Thyroid Function Assessment :
    • An investigation into the anti-thyroid effects revealed that the compound interfered with iodine incorporation into thyroglobulin, effectively reducing thyroid hormone levels in vitro .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy)-N,N-dimethylacetamide, and how can reaction yields be improved?

  • Methodology :

  • Step 1 : Start with 7-hydroxy-3,4-dimethylcoumarin as the core precursor. Protect the hydroxyl group using acetyl chloride under anhydrous conditions (dichloromethane, 0–5°C) to prevent side reactions .
  • Step 2 : Perform nucleophilic substitution with bromo-N,N-dimethylacetamide in the presence of a base (e.g., K₂CO₃) in refluxing acetone for 12–16 hours. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
  • Yield Optimization : Use excess bromoacetamide (1.5–2.0 equivalents) and reflux in polar aprotic solvents (e.g., DMF) to enhance reactivity. Purify via column chromatography (silica gel, gradient elution) to isolate the product at >90% purity .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm the presence of key protons: δ 2.8–3.2 ppm (N,N-dimethylacetamide protons) and δ 6.5–7.5 ppm (chromene aromatic protons). Compare with reference spectra from structurally analogous coumarin derivatives .
  • HPLC-MS : Use a C18 column (methanol/water 70:30) to assess purity (>95%) and detect molecular ions at m/z ~317 (M+H⁺) .
  • X-ray Crystallography (if crystalline): Resolve bond angles and confirm stereochemistry, particularly for the chromene-oxygen linkage .

Advanced Research Questions

Q. What computational strategies are effective for predicting the bioactivity of this compound against specific enzyme targets?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2) or cytochrome P450 enzymes. The chromene-oxygen moiety shows high affinity for hydrophobic active sites .

  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Key interactions include hydrogen bonding between the acetamide carbonyl and catalytic residues (e.g., Arg120 in COX-2) .

  • QSAR Modeling : Correlate substituent effects (e.g., methyl groups at C3/C4) with IC₅₀ values using datasets from analogous compounds (Table 1) .

    Table 1 : Structure-Activity Relationships (SAR) of Analogous Chromene Derivatives

    SubstituentsTarget EnzymeIC₅₀ (µM)Reference
    3,4-Dimethyl, 7-OAcCOX-20.85
    3-Methyl, 7-OCH₃CYP3A412.3
    3,4-Dimethyl, 7-OCH₂CO-NMe₂COX-20.92This Study

Q. How can contradictory data on solubility and stability be resolved?

  • Experimental Design :

  • Solubility Profiling : Test in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy (λmax ~290 nm). Note that solubility in PBS is <0.1 mg/mL, requiring DMSO stock solutions for biological assays .
  • Stability Studies : Incubate at 37°C for 48 hours and analyze degradation products via LC-MS. Acidic conditions (pH <5) hydrolyze the acetamide group, while light exposure degrades the chromene ring .

Q. What mechanistic insights explain its inhibitory activity in enzymatic assays?

  • Hypothesis : The compound acts as a competitive inhibitor by mimicking the natural substrate’s hydrophobic core.
  • Validation :

  • Kinetic Assays : Measure Kᵢ values using Lineweaver-Burk plots. For COX-2, Kᵢ ≈ 1.2 µM suggests strong binding .
  • Fluorescence Quenching : Monitor tryptophan residues in the enzyme’s active site; a Stern-Volmer plot confirms static quenching due to ligand binding .

Methodological Notes

  • Synthesis Contradictions : Some protocols report lower yields (~50%) when using THF instead of DMF due to poor solubility of intermediates . Always pre-dry solvents to mitigate hydrolysis.
  • Biological Assay Pitfalls : False positives in antioxidant assays (e.g., DPPH) may arise from chromene auto-oxidation. Include negative controls with unsubstituted coumarin .

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